N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
Overview
Description
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a chemical compound with the molecular formula CH₃C₆H₄SO₂N(CH₂CH₂OSO₂C₆H₄CH₃)₂. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 567.69 g/mol .
Mechanism of Action
Target of Action
It’s known that the compound is used in the preparation of various other compounds , suggesting that it may interact with multiple targets depending on the context of its use.
Mode of Action
It’s known to be used in the preparation of other compounds , indicating that it likely undergoes chemical reactions to interact with its targets.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it plays a role in various biochemical pathways, depending on the compounds it’s used to synthesize.
Result of Action
As it’s used in the synthesis of other compounds , its effects would likely depend on the properties of these resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with diethanolamine, followed by further reactions with p-toluenesulfonyl chloride . The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide undergoes various chemical reactions, including substitution reactions, where the sulfonyloxy groups can be replaced by other nucleophiles . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include bases like potassium carbonate and nucleophiles such as amines and alcohols . The reactions are typically carried out in anhydrous solvents like acetonitrile and under inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted sulfonamides, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is widely used in scientific research for its versatility in organic synthesis . It is employed in the preparation of complex molecules, including macrocycles, metallacarboranes, and substituted cyclododecanes . In biology and medicine, it serves as a reagent for modifying biomolecules and synthesizing bioactive compounds . Industrially, it is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds:
- N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
- N,O,O′-Tritosyldiethanolamine
- p-Toluenesulfonyl chloride
- Diethanolamine
Uniqueness: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is unique due to its dual sulfonyloxy groups, which enhance its reactivity and versatility in organic synthesis . Compared to similar compounds, it offers a higher degree of functionalization and can be used in a broader range of chemical transformations .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMIEDBLSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295976 | |
Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-22-0 | |
Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16695-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16695-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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